![molecular formula C12H8O4S B14607152 Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- CAS No. 57414-03-6](/img/structure/B14607152.png)
Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- is a chemical compound with the molecular formula C12H8O4S It is known for its unique structure, which includes a naphthalene ring system with a thioacetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- typically involves the reaction of 1,4-dihydro-1,4-dioxo-2-naphthalenethiol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the thioester bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- involves its interaction with specific molecular targets and pathways. The thioacetic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)oxy]-
- Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino]-
Uniqueness
Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]- is unique due to the presence of the thioacetic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thioacetic acid group can engage in specific interactions that are not possible with oxygen or nitrogen analogs, making this compound particularly interesting for research and development.
Propiedades
Número CAS |
57414-03-6 |
|---|---|
Fórmula molecular |
C12H8O4S |
Peso molecular |
248.26 g/mol |
Nombre IUPAC |
2-(1,4-dioxonaphthalen-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H8O4S/c13-9-5-10(17-6-11(14)15)12(16)8-4-2-1-3-7(8)9/h1-5H,6H2,(H,14,15) |
Clave InChI |
JSXVNSXLESSQMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


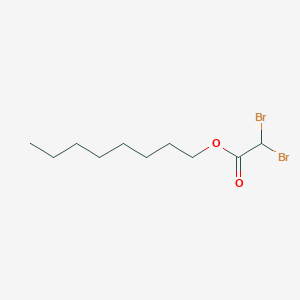
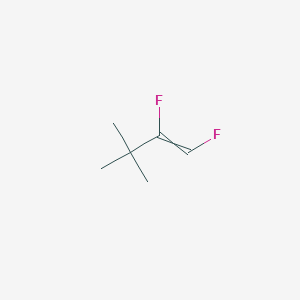
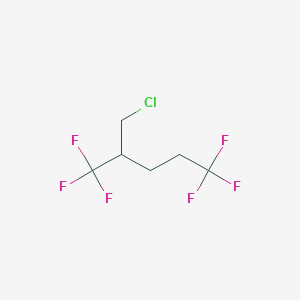

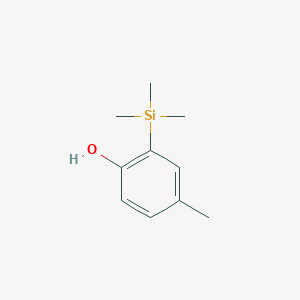
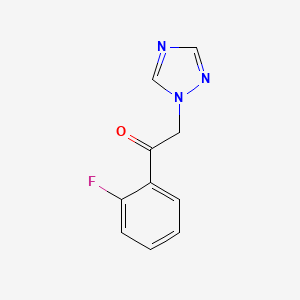

![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
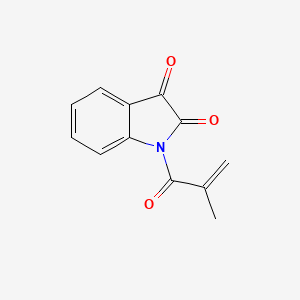
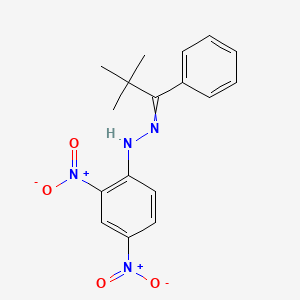
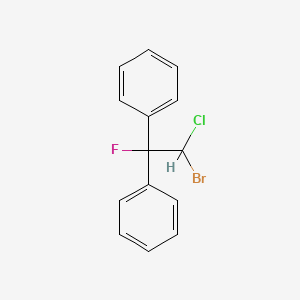

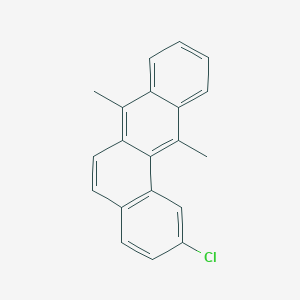
![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)
